Cyclocondensation reactions: This approach utilizes a two-component reaction involving 2-amino-pyrrole derivatives and activated methylene compounds under acidic conditions [].
Multi-step synthesis from pyrrole precursors: This method utilizes a series of reactions starting from a substituted pyrrole, such as 1-benzyl-2-formylpyrrole [].
Palladium-catalyzed reactions: Palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, are valuable tools for introducing aryl and alkynyl substituents on the pyrrolopyridine ring system [, ].
Cascade heterocyclization reactions: This approach utilizes 2-Acyl-1,1,3,3-tetracyanopropenides (ATCN) and aliphatic thiols to construct the pyrrolo[3,4-c]pyridine core in a single step [].
Molecular Structure Analysis
The pyrrolopyridine core structure exhibits planarity, as observed in 2-propyl-1H-pyrrolo[2,3-b]pyridine []. The nitrogen atoms in the pyrrolopyridine ring significantly impact its electronic properties and influence its reactivity. Substituents on the pyrrolopyridine core can further modulate its electronic and steric properties, leading to diverse biological activities.
Chemical Reactions Analysis
N-Alkylation: The nitrogen atoms in the pyrrolopyridine ring can be alkylated to afford N-alkylated derivatives [].
Oxidation reactions: Pyrrolopyridines can undergo oxidation, leading to the formation of N-oxides or ring-opened products depending on the reaction conditions and the substitution pattern [].
Mechanism of Action
Kinase inhibitors: These compounds bind to and inhibit the activity of specific kinases, such as cyclin-dependent kinases (CDKs) [, ] and platelet-derived growth factor-beta receptors (PDGF-βR) [].
Histone deacetylase (HDAC) inhibitors: These compounds inhibit HDAC enzymes, leading to changes in gene expression and induction of cell cycle arrest and apoptosis in cancer cells [].
Dopamine D4 receptor ligands: Certain pyrrolopyridine derivatives exhibit high affinity for dopamine D4 receptors and are being investigated as potential imaging agents for positron emission tomography (PET) studies [, ].
Applications
Medicinal Chemistry: This class of compounds has shown promising biological activities and serves as a privileged scaffold for developing novel therapeutic agents.
Anticancer agents: Pyrrolopyridine derivatives have demonstrated significant antitumor activity in various cancer models [, , ].
Antibacterial agents: Certain pyrrolopyridine analogs of nalidixic acid exhibit antibacterial activity [, ].
Anti-inflammatory agents: Some pyrrolopyridine derivatives possess anti-inflammatory properties and are being investigated for treating gastrointestinal inflammatory diseases [].
Neurological disorders: Pyrrolopyridine-based compounds have shown potential for treating migraine headaches through their agonistic activity at the 5-HT1F receptor [].
Compound Description: This compound is a potent type II CDK8 inhibitor []. It exhibits significant antitumor activity against colorectal cancer in vivo []. Mechanistically, it targets CDK8, leading to indirect inhibition of β-catenin activity, which in turn downregulates the WNT/β-catenin signaling pathway and induces cell cycle arrest [].
Relevance: This compound shares a core 1H-pyrrolo[2,3-b]pyridine scaffold with 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. The presence of various substituents on the phenyl ring and the propenamide side chain contributes to its distinct biological activity.
Compound Description: This compound is a key pharmaceutical intermediate [].
Relevance: This molecule shares the 1H-pyrrolo[2,3-b]pyridine core with 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. The structural difference lies in the presence of a methylamino-5-fluoronicotinic acid substituent at the 4-position of the pyrrolo[2,3-b]pyridine ring, as opposed to a methyl and carboxylic acid group at the 4- and 3- positions, respectively.
Compound Description: This compound was studied as a potential dopamine D4 receptor imaging agent []. It incorporates the 1H-pyrrolo[2,3-b]pyridine core.
4. 4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine* Compound Description: This compound is a deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine [].
Relevance: This compound is structurally similar to 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid as both compounds share a pyrrolopyridine core structure. The key difference lies in the position of the nitrogen atom in the pyridine ring and the substituent at the 4-position, with 4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine having a benzylamino group instead of a carboxylic acid.
4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine
Compound Description: This compound is another deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, synthesized from a pyridine precursor [].
Relevance: This compound is structurally related to 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. Both compounds belong to the pyrrolo[2,3-b]pyridine family. The distinction lies in the benzylamino group at the 4-position and the absence of a carboxylic acid group at the 3-position in 4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Compound Description: This molecule is a potential PET tracer for dopamine D4 receptors [].
Relevance: Similar to 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, this compound possesses the 1H-pyrrolo[2,3-b]pyridine core. The variation arises from the substitution pattern on the pyrrolopyridine core. Unlike 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, this compound lacks methyl and carboxylic acid substituents and instead features a {[4-(4-[18F]fluorobenzyl)]piperazin-1-yl}methyl group at the 3-position.
Compound Description: Identified as a cyclin-dependent kinase 1 inhibitor, this compound exhibits antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM) [].
Relevance: Sharing the 1H-pyrrolo[2,3-b]pyridine scaffold with 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, this compound has a more complex structure. A noteworthy structural difference is the presence of a 2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl substituent at the 3-position of the pyrrolo[2,3-b]pyridine ring.
Compound Description: This compound shows potential as a cyclin-dependent kinase 1 inhibitor with significant antitumor activity against DMPM in experimental models [].
Relevance: It shares the core structure of 1H-pyrrolo[2,3-b]pyridine with 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, but is structurally distinct with a 2-(1H-indol-3-yl)-1,3-thiazol-4-yl group at the 3-position and a methyl group at the 1-position of the pyrrolo[2,3-b]pyridine ring.
9. 3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (1l)* Compound Description: This compound acts as a cyclin-dependent kinase 1 inhibitor and demonstrates notable antitumor effects in DMPM experimental models [].
Relevance: Structurally similar to 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid with its 1H-pyrrolo[2,3-b]pyridine core, this molecule bears distinct substituents. The 2-(5-fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl group at the 3-position and a methyl group at the 1-position of the pyrrolo[2,3-b]pyridine ring define its unique structure.
10. 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)* Compound Description: This compound is a potent and selective vascular endothelial growth factor receptor-2 antagonist [].
Relevance: It incorporates a 1H-pyrrolo[2,3-b]pyridine moiety, which is structurally related to 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. The difference lies in the substitution on the pyrrolopyridine core: BMS-645737 has a methyl group at the 2-position and is part of a larger, more complex structure.
Compound Description: Novel processes for the manufacture of this compound have been developed []. New methods of preparing this compound have also been explored [, ].
Relevance: This molecule and 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid both belong to the 1H-pyrrolo[2,3-b]pyridine class of compounds. The primary structural distinctions are the presence of a 3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl substituent at the sulfonamide nitrogen in Propane-1-sulfonic acid {3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}amide, compared to a methyl group at the 4-position and a carboxylic acid group at the 3-position in 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid.
Compound Description: This compound demonstrates potent inhibitory activity against HDACs 1, 2, 3, 6, and 8 and shows strong antiproliferative effects against various tumor cell lines [].
Relevance: While structurally similar to 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, this compound is based on the pyrrolo[2,3-d]pyrimidine scaffold instead of the pyrrolo[2,3-b]pyridine core. The difference in the core structure, along with the substituents, contributes to its distinct biological activity.
Compound Description: This molecule acts as a platelet-derived growth factor (PDGF) inhibitor, exhibiting potent inhibitory activity in PDGF-induced cell proliferation and autophosphorylation assays [].
Relevance: This compound contains a 1-methyl-1H-pyrrolo[2,3-b]pyridine moiety which is closely related to 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. The main structural difference is the presence of a 7-[3-(cyclohexylmethyl)ureido]quinoxalin-2(1H)-one substituent at the 3-position of the pyrrolo[2,3-b]pyridine ring in this compound.
Compound Description: Identified as a potent and selective inhibitor of the PDGF-beta receptor, this compound demonstrates strong inhibitory activity against PDGF-induced signaling [].
Relevance: Sharing the 1-methyl-1H-pyrrolo[2,3-b]pyridine moiety with 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, this compound has a 7-[3-(cyclohexylmethyl)ureido]quinoxalin-2(1H)-one substituent at the 3-position of the pyrrolo[2,3-b]pyridine ring.
Compound Description: This compound is a potent inhibitor of both PDGF- and VEGF-induced signaling, showing promise as a dual inhibitor [].
Relevance: This compound features the 1-methyl-1H-pyrrolo[2,3-b]pyridine core, also found in 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid. The key structural difference lies in the presence of a 7-[3-(cyclohexylmethyl)ureido]quinoxalin-2(1H)-one substituent at the 3-position of the pyrrolo[2,3-b]pyridine ring in 7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (7b-2).
Compound Description: This class of compounds was synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with one derivative exhibiting in vitro antibacterial activity [].
Relevance: This class of compounds is closely related to 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, as they share the same pyrrolo[2,3-b]pyridine core and a carboxylic acid group at the 5-position.
17. 2-Propyl-1H-pyrrolo-[2,3-b]pyridine* Compound Description: This specific compound is part of a larger group of 1H-pyrrolo-[2,3-b]pyridine derivatives. These derivatives have garnered interest due to their potential applications as gastrointestinal inflammatory disease inhibitors and angiotensin II antagonists [].
Relevance: This compound is structurally similar to 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid, both containing a pyrrolo[2,3-b]pyridine core. The primary difference lies in the substituents attached to this core: a propyl group at the 2-position in 2-Propyl-1H-pyrrolo-[2,3-b]pyridine, compared to a methyl group at the 4-position and a carboxylic acid group at the 3-position in 4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.